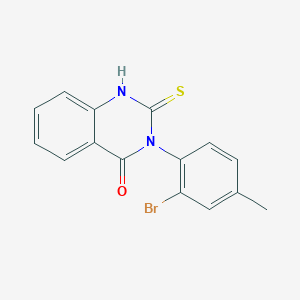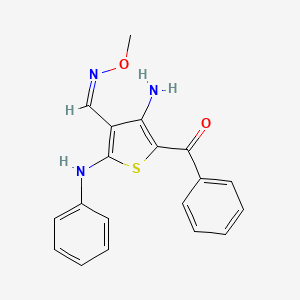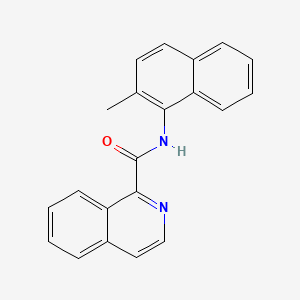![molecular formula C20H17N5OS2 B14112445 N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a quinazoline and thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and thiazole intermediates, which are then coupled under specific conditions to form the final product. Key steps include:
Formation of the quinazoline intermediate: This involves the reaction of appropriate starting materials under conditions that promote the formation of the quinazoline ring.
Formation of the thiazole intermediate: This involves the synthesis of the thiazole ring, often through cyclization reactions.
Coupling reaction: The quinazoline and thiazole intermediates are coupled using reagents such as benzyl chloride and acetic anhydride under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the biological activity of quinazoline and thiazole derivatives.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have various biological activities.
Uniqueness
N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide is unique due to its combination of quinazoline and thiazole moieties, which can provide a synergistic effect in its biological activity. This dual functionality can make it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C20H17N5OS2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-9,12H,10-11H2,(H,21,26)(H2,22,23,24,25,27) |
Clé InChI |
WHGKHULSFMJWRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)

![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)


![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)


![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)

![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
